1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Overview
Description
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, multiple methyl groups, and carbamoyl functionalities.
Preparation Methods
The synthesis of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Carbamoyl Groups: The carbamoyl groups can be introduced through the reaction of the pyridazine intermediate with isocyanates or carbamoyl chlorides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in chemical and biological properties.
This compound: Another similar compound with slight structural differences that can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-7-17(8-5-14)23-22(29)19-10-11-21(28)26(25-19)13-20(27)24-18-9-6-15(2)12-16(18)3/h4-12H,13H2,1-3H3,(H,23,29)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFOFYTNYJPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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